molecular formula C11H15BrN4O3S B3858161 N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide

N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide

Cat. No. B3858161
M. Wt: 363.23 g/mol
InChI Key: VGFXKFBZGVMNJE-UHFFFAOYSA-N
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Description

N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide, also known as BBIMDS, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a member of the sulfonamide family, which has been widely used in the pharmaceutical industry for their antibacterial, antiviral, and anticancer properties.

Scientific Research Applications

N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide has been studied for its potential applications in various scientific fields, including cancer research, enzyme inhibition, and material science. In cancer research, N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide has also been studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase, an enzyme that is involved in various physiological processes. In material science, N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.

Mechanism of Action

The mechanism of action of N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Topoisomerase II works by breaking and rejoining the DNA strands during replication, which allows the DNA to be unwound and separated. N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide works by binding to the enzyme and preventing it from rejoining the DNA strands, which leads to the accumulation of DNA breaks and ultimately cell death. The compound has also been shown to have inhibitory activity against carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, respiration, and bone resorption.
Biochemical and Physiological Effects:
N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound works by inhibiting the activity of topoisomerase II, which leads to the accumulation of DNA breaks and ultimately cell death. N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide has also been shown to have inhibitory activity against carbonic anhydrase, which could have potential applications in the treatment of various diseases, including glaucoma, epilepsy, and osteoporosis. The compound has been shown to be well-tolerated in animal studies, with no significant toxicity or adverse effects observed.

Advantages and Limitations for Lab Experiments

N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide has several advantages for lab experiments, including its potent anticancer activity, broad-spectrum activity against various cancer cell lines, and inhibitory activity against carbonic anhydrase. The compound has also been shown to be well-tolerated in animal studies, which suggests that it could be a promising candidate for further development. However, there are also some limitations to using N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide in lab experiments, including its relatively complex synthesis method and its potential toxicity to non-cancerous cells. Further studies are needed to fully understand the advantages and limitations of using N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide in lab experiments.

Future Directions

There are several future directions for research on N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide, including its potential applications in cancer therapy, enzyme inhibition, and material science. In cancer therapy, further studies are needed to fully understand the mechanism of action of N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide and to optimize its potency and selectivity against cancer cells. In enzyme inhibition, N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide could be further studied for its inhibitory activity against carbonic anhydrase and other enzymes involved in various physiological processes. In material science, N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide could be used as a building block for the synthesis of metal-organic frameworks with potential applications in gas storage, separation, and catalysis. Overall, N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide has shown promising potential for various scientific research applications, and further studies are needed to fully understand its properties and potential.

properties

IUPAC Name

N-[(4-bromophenyl)methylideneamino]-2-(dimethylsulfamoylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN4O3S/c1-16(2)20(18,19)14-8-11(17)15-13-7-9-3-5-10(12)6-4-9/h3-7,14H,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFXKFBZGVMNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC(=O)NN=CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide
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N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide
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N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide
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N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide
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N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide

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